Physicochemical and Spectral Characterization Defines its Identity as a Distinct Fipexide Analog
High-strength differential biological evidence is absent from the primary literature for this compound, which is a specialized research intermediate. The strongest available evidence is its unique spectroscopic fingerprint and distinct physicochemical profile compared to its closest clinical analog, fipexide. The target compound has a molecular formula of C19H19ClN2O3 and an exact mass of 358.10842 g/mol, as confirmed by NMR [1]. This differentiates it from fipexide (C20H21ClN2O4, exact mass 388.11907 g/mol) [2]. The 2-chlorobenzoyl group provides a less flexible, more electron-deficient acyl unit compared to fipexide's 4-chlorophenoxyacetyl group, which is predicted to alter hydrogen-bonding capacity and metabolic stability . Users must verify the identity of this research compound against its reference NMR spectrum to ensure it is not mistaken for its close structural analogs.
| Evidence Dimension | Molecular identity and spectroscopic profile |
|---|---|
| Target Compound Data | C19H19ClN2O3; Exact Mass: 358.10842 g/mol; Available 1H NMR spectrum (DMSO-d6) |
| Comparator Or Baseline | Fipexide: C20H21ClN2O4; Exact Mass: 388.11907 g/mol |
| Quantified Difference | Mass difference of 30.01065 g/mol (loss of OCH2); Distinct NMR fingerprint available for verification. |
| Conditions | SpectraBase reference database; NMR solvent DMSO-d6 |
Why This Matters
Procurement of the correct chemical entity is paramount; the distinct spectroscopic and mass profile is the primary verifiable data point to prevent misidentification with analogs like fipexide.
- [1] SpectraBase. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorobenzoyl)piperazine. Compound ID: HeTas5kL1Xk. Wiley Science Solutions. View Source
- [2] DrugFuture. Fipexide. FDA Global Substance Registration System. UNII: TG44VME01D. View Source
